Welcome to the BenchChem Online Store!
molecular formula C10H9N3O4 B1397828 Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate CAS No. 1058740-88-7

Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate

Cat. No. B1397828
M. Wt: 235.2 g/mol
InChI Key: ZGTKFHNSAMTKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08211923B2

Procedure details

670 mg of a mixture of methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate and methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate (Example XX) are dissolved in 20 ml of ethanol, combined with 10 ml 1 M sodium hydroxide solution and stirred for 2 hours. Then 10 ml of 1 M hydrochloric acid are added, the mixture is diluted with water and the precipitated solid is suction filtered. Then the solid is dissolved in dichloromethane/methanol 90:10. After drying with magnesium sulphate the solvents are eliminated in vacuo and the residue is dried in vacuo. 640 mg of a mixture of 1-methyl-6-nitro-1H-indazole-3-carboxylic acid and 2-methyl-6-nitro-2H-indazole-3-carboxylic acid is obtained which is further reacted directly in Example XV (1) or in XV (2), respectively.
[Compound]
Name
mixture
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN1C2C(=CC=C([N+]([O-])=O)C=2)C(C(OC)=O)=N1.[CH3:18][N:19]1[C:27]([C:28]([O:30]C)=[O:29])=[C:26]2[C:21]([CH:22]=[C:23]([N+:32]([O-:34])=[O:33])[CH:24]=[CH:25]2)=[N:20]1.[OH-].[Na+].Cl>C(O)C.O>[CH3:18][N:19]1[C:27]([C:28]([OH:30])=[O:29])=[C:26]2[C:21]([CH:22]=[C:23]([N+:32]([O-:34])=[O:33])[CH:24]=[CH:25]2)=[N:20]1 |f:2.3|

Inputs

Step One
Name
mixture
Quantity
670 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C2=CC=C(C=C12)[N+](=O)[O-])C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C2C=C(C=CC2=C1C(=O)OC)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
Then the solid is dissolved in dichloromethane/methanol 90:10
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with magnesium sulphate the solvents
CUSTOM
Type
CUSTOM
Details
the residue is dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1N=C2C=C(C=CC2=C1C(=O)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 640 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.